molecular formula C17H15F2N3O2 B2852440 4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320379-03-9

4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one

Numéro de catalogue B2852440
Numéro CAS: 2320379-03-9
Poids moléculaire: 331.323
Clé InChI: PETACFJEKCZPHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DFPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP is a piperazine derivative that exhibits a unique chemical structure and possesses a range of pharmacological properties. In

Applications De Recherche Scientifique

Synthesis and Evaluation of Ligands for D2-like Receptors

One area of research focuses on the synthesis and evaluation of ligands for D2-like receptors, highlighting the importance of arylalkyl substituents, such as those found in "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", for improving potency and selectivity. These compounds, including arylcycloalkylamines, have been explored for their binding affinities, demonstrating the composite structure's critical role in receptor selectivity and potency. Such studies contribute to the development of antipsychotic agents by identifying key pharmacophoric groups (Sikazwe et al., 2009).

Dipeptidyl Peptidase IV Inhibitors

Another significant application is in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where derivatives of "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" may play a role. DPP IV inhibitors are crucial for treating type 2 diabetes mellitus by preventing the degradation of incretin molecules, thus promoting insulin secretion. Research in this area focuses on finding new molecules that can inhibit DPP IV effectively without affecting other substrates (Mendieta et al., 2011).

Metabolism and Disposition of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, which include compounds structurally related to "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", have been extensively studied. These compounds are known for their use in treating depression, psychosis, or anxiety. Understanding their metabolic pathways, including N-dealkylation leading to 1-aryl-piperazines, informs their pharmacological actions and potential side effects. This research aids in the design of safer therapeutic agents with improved efficacy (Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, a category to which "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" belongs, have been reviewed for their therapeutic uses. These compounds are found in drugs with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties. Research into piperazine derivatives aims to discover new drug-like elements by modifying the substituents on the piperazine ring, influencing pharmacokinetic and pharmacodynamic factors. This area of study emphasizes the scaffold's flexibility and potential in drug discovery (Rathi et al., 2016).

Propriétés

IUPAC Name

4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-13-5-4-12(14(19)10-13)9-16(23)21-7-8-22(17(24)11-21)15-3-1-2-6-20-15/h1-6,10H,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETACFJEKCZPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.